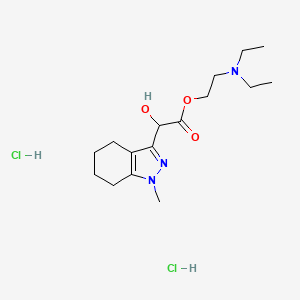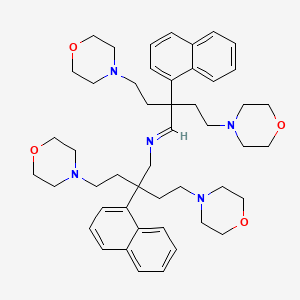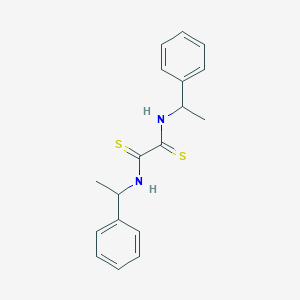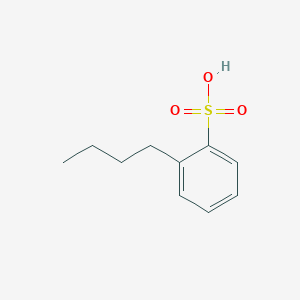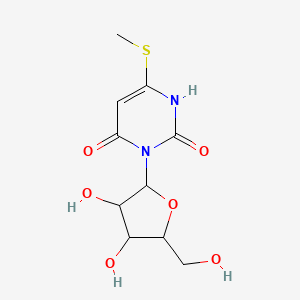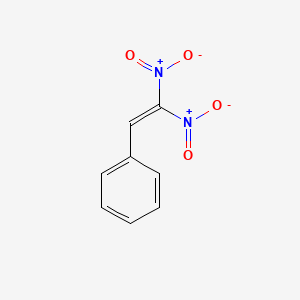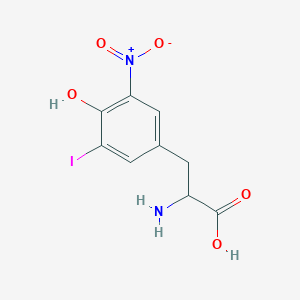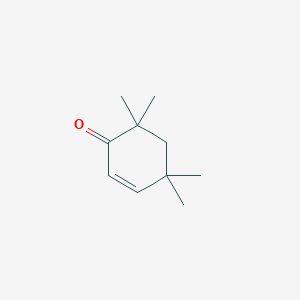
4,4,6,6-Tetramethylcyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,6,6-Tetramethylcyclohex-2-en-1-one: is an organic compound with the molecular formula C10H16O . It is a cyclohexenone derivative characterized by the presence of four methyl groups at positions 4 and 6 on the cyclohexene ring. This compound is known for its unique structural features and has been studied for various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,6,6-tetramethylcyclohex-2-en-1-one typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 4,4,6-trimethyl-2-cyclohexenone with methyl iodide in the presence of a base . The reaction conditions often include:
Temperature: Moderate temperatures (e.g., 25-50°C)
Solvent: Organic solvents such as ethanol or acetone
Catalyst/Base: Strong bases like sodium hydroxide or potassium carbonate
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often utilizing advanced catalytic systems and automated reactors to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 4,4,6,6-Tetramethylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation or alkylation reactions using reagents like bromine or alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Lithium aluminum hydride in dry ether
Substitution: Bromine in carbon tetrachloride
Major Products Formed:
Oxidation: Formation of 4,4,6,6-tetramethylcyclohexane-1,2-dione
Reduction: Formation of 4,4,6,6-tetramethylcyclohexanol
Substitution: Formation of 4,4,6,6-tetramethyl-2-bromocyclohexanone
Scientific Research Applications
4,4,6,6-Tetramethylcyclohex-2-en-1-one has been utilized in various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Employed in the synthesis of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4,4,6,6-tetramethylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Enzymes, receptors, and other proteins that interact with the compound.
Pathways Involved: Metabolic pathways, signal transduction pathways, and other cellular processes influenced by the compound.
Comparison with Similar Compounds
- 4,4,6-Trimethyl-2-cyclohexenone
- 4,4,6,6-Tetramethylcyclohexane-1,2-dione
- 4,4,6,6-Tetramethyl-2-bromocyclohexanone
Comparison: 4,4,6,6-Tetramethylcyclohex-2-en-1-one is unique due to its specific structural arrangement and the presence of four methyl groups, which confer distinct chemical and physical properties.
Properties
CAS No. |
32264-57-6 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
4,4,6,6-tetramethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C10H16O/c1-9(2)6-5-8(11)10(3,4)7-9/h5-6H,7H2,1-4H3 |
InChI Key |
AVJYBPVWUQFBIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C(=O)C=C1)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


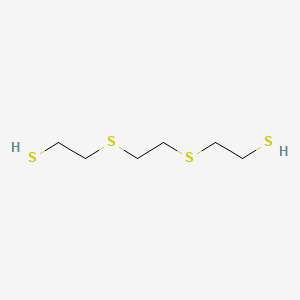
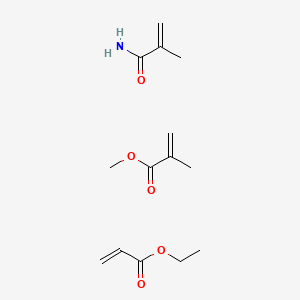
![4-[3-Chloro-4-(propan-2-yl)phenyl]-1-(morpholin-4-yl)butan-1-one](/img/structure/B14690077.png)
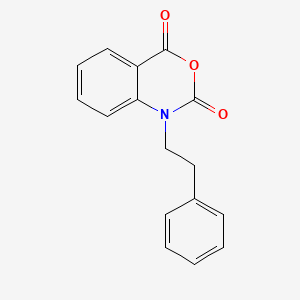
![[2-methyl-2-(propan-2-ylcarbamoyloxymethyl)pentyl]-propanoylcarbamic acid](/img/structure/B14690095.png)
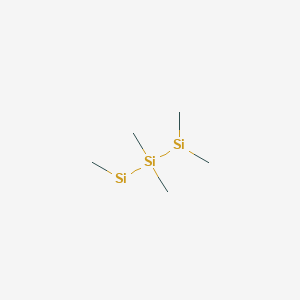
![nonacyclo[18.14.2.02,11.04,9.012,36.013,18.021,26.027,35.029,34]hexatriaconta-1(35),2,4,6,8,10,12(36),13,15,17,19,21,23,25,27,29,31,33-octadecaene](/img/structure/B14690099.png)
